![molecular formula C18H26N2O2 B4240064 N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide](/img/structure/B4240064.png)
N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide
Overview
Description
N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention for its potential use in scientific research. This compound belongs to the class of pyrrolidine carboxamide derivatives and has shown promising results in various studies.
Mechanism of Action
N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide works by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide can have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperactivity in rodents. Additionally, this compound has been shown to increase dopamine release in the striatum, which is a region of the brain involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide in lab experiments is its ability to selectively target the dopamine transporter, which can provide insights into the role of dopamine in various physiological and behavioral processes. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide. One potential direction is the investigation of its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further studies are needed to determine the long-term effects of this compound and its potential for use in the treatment of various disorders. Finally, the development of more selective compounds that target the dopamine transporter could provide valuable insights into the role of dopamine in various physiological and behavioral processes.
Scientific Research Applications
N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide has shown potential in various scientific research applications. It has been studied for its effects on the central nervous system, specifically its ability to modulate the activity of the dopamine transporter. This compound has also been studied for its potential use in the treatment of various disorders, including Parkinson's disease, cocaine addiction, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-ethyl-1-[[3-(2-methylprop-2-enoxy)phenyl]methyl]pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-19-18(21)16-8-9-20(12-16)11-15-6-5-7-17(10-15)22-13-14(2)3/h5-7,10,16H,2,4,8-9,11-13H2,1,3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMFFHBCCFDUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1)CC2=CC(=CC=C2)OCC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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